molecular formula C13H23NO2Si B13697564 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

Cat. No.: B13697564
M. Wt: 253.41 g/mol
InChI Key: WKYRJYLECFRJPO-UHFFFAOYSA-N
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Description

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is an organic compound with the molecular formula C13H23NO2Si. It is a colorless to almost colorless clear liquid, known for its stability and compatibility in various chemical reactions. This compound is often used as a reagent in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-pyridyl ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified through distillation or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .

Comparison with Similar Compounds

Similar Compounds

    2-[Tert-butyl(dimethyl)silyl]oxyethanol: Similar structure but lacks the pyridyl group.

    2-[Tert-butyl(dimethyl)silyl]oxyacetaldehyde: Contains an aldehyde group instead of an alcohol.

    2-[Tert-butyl(dimethyl)silyl]oxyethylamine: Features an amine group instead of an alcohol

Uniqueness

2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is unique due to the presence of the pyridyl group, which can participate in additional interactions and reactions compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3

InChI Key

WKYRJYLECFRJPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O

Origin of Product

United States

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